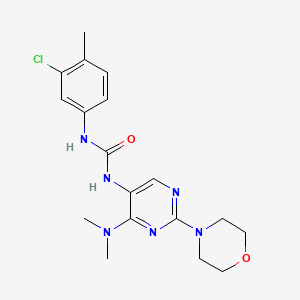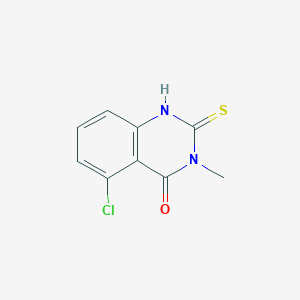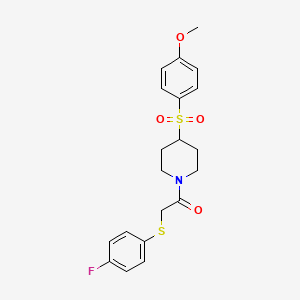![molecular formula C12H20N2 B2537770 N,N-diethyl-4-[(methylamino)methyl]aniline CAS No. 863646-17-7](/img/structure/B2537770.png)
N,N-diethyl-4-[(methylamino)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-4-[(methylamino)methyl]aniline is a chemical compound that is part of a broader class of aniline derivatives. Aniline itself is a simple aromatic amine, and its derivatives are widely used in the chemical industry for the production of dyes, drugs, and polymers. The specific structure of this compound suggests that it contains both diethylamino and methylamino groups attached to the aniline ring, which may influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of aniline derivatives can be complex, involving multiple steps and various reagents. For instance, the one-pot synthesis of N-arylated amines, which are structurally related to this compound, has been achieved using a catalytic system involving rhodium precursors and phosphorus ligands . This method demonstrates the efficiency of catalytic systems in the synthesis of aniline derivatives, which could potentially be applied to the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of aniline derivatives can be elucidated using spectroscopic methods such as FT-IR and UV-Vis, as well as theoretical calculations like HF and DFT . These techniques allow for the determination of the molecular geometry, electronic structure, and vibrational frequencies, which are crucial for understanding the chemical behavior of the compound. The molecular structure of this compound would likely show interesting features due to the presence of electron-donating alkylamino groups.
Chemical Reactions Analysis
Aniline derivatives can undergo a variety of chemical reactions. For example, they can participate in cyclometalation reactions, as seen with N-(3-methyl-2-thienylmethylidene)aniline, which reacts with diiron nonacarbonyl to give organometallic products . Aniline derivatives can also be transformed into quinolones through sigmatropic rearrangements . These examples highlight the reactivity of aniline derivatives, which could be extrapolated to the chemical reactions of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives are influenced by their molecular structure. For instance, the introduction of alkyl groups can affect the solubility and boiling point of the compound. The presence of electron-donating groups, such as the diethylamino and methylamino groups in this compound, could also impact its electronic properties and reactivity. The fluorescence properties of aniline derivatives can be sensitive to temperature and solvent effects, as demonstrated by the study of NN-diethyl-4-(dichloro-1,3,5-triazinyl)aniline . These properties are important for applications in materials science and pharmaceuticals.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
N,N-diethyl-4-[(methylamino)methyl]aniline and its derivatives are used extensively in the synthesis of various organic compounds. The compound serves as a precursor or intermediate in the formation of other complex molecules. For instance, the preparation of 3-alkylmercapto-4-methyl-N-(diethylaminoethyl)anilines demonstrates the use of similar compounds in synthesizing anilines with potential chemotherapeutic activity against Schistosomiasis Japonica (Ting, 1956). Similarly, the study on selective N-monomethylation of anilines under continuous flow conditions emphasizes the role of such compounds in creating synthetic precursors for drugs like diazepam (Seo et al., 2017).
Catalysis and Reaction Mechanisms
The compound is involved in studies related to understanding and improving catalysis and reaction mechanisms. Research involving the transesterification of cyclic carbonates and the selective N-methylation of anilines catalyzed by faujasites elucidates how such molecules are pivotal in catalytic processes (Selva, Perosa & Fabris, 2008). Another study on the effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions illustrates the importance of such compounds in understanding chemical structures and properties (Eastes, Aldridge & Kamlet, 1969).
Bioactive Compound Synthesis
This compound is also used in the synthesis of bioactive compounds. The study discussing the methylation of amines with CO2 and H2 using supported gold catalysts highlights the production of compounds that are important in the pharmaceutical industry (Du et al., 2015).
Pharmaceutical and Medicinal Chemistry
In medicinal chemistry, compounds like this compound are crucial for developing new drugs and understanding receptor-ligand interactions. For instance, N-anilinoethylamides, a class of melatoninergic agents, utilize similar structures to interact with MT1 and MT2 membrane receptors (Elisi et al., 2020).
Propiedades
IUPAC Name |
N,N-diethyl-4-(methylaminomethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-4-14(5-2)12-8-6-11(7-9-12)10-13-3/h6-9,13H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVPIIUJOMQLPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[(3-Nitro-4-pyrrolidin-1-ylphenyl)sulfonyl]amino}acetic acid](/img/structure/B2537687.png)

![Ethyl 4-[2-[2-oxo-2-[[4-(4-phenylphenyl)-1,3-thiazol-2-yl]amino]ethyl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2537689.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2537690.png)
![7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2537691.png)
![4-Amino-5-benzoyl-2-[(3,4-dichlorobenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B2537693.png)
![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylbutanamide](/img/structure/B2537694.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide](/img/structure/B2537695.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2537700.png)
![N-[3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2537701.png)


